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Compound of Interest

Compound Name:
2,2'-Bis(di-p-tolylphosphino)-1,1'-

binaphthyl

CAS No.: 153305-67-0

Cat. No.: B121776

Get Quote

This technical guide provides a comprehensive overview of the synthesis and characterization

of Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl), a chiral phosphine ligand widely

employed in asymmetric catalysis. This document is intended for researchers, scientists, and

professionals in the field of drug development and chemical synthesis, offering detailed

experimental protocols, tabulated data, and visual representations of the synthesis and

characterization workflows.

Introduction
Tol-BINAP, a derivative of the well-known BINAP ligand, possesses a C₂-symmetric biaryl

backbone that imparts effective chirality in a multitude of metal-catalyzed asymmetric reactions.

The presence of the p-tolyl substituents on the phosphorus atoms modifies the electronic and

steric properties of the ligand compared to BINAP, often leading to improved catalytic activity

and enantioselectivity in specific applications. Its utility spans a range of transformations,

including but not limited to, Buchwald-Hartwig amination, Heck coupling, and various

hydrogenation reactions.[1][2] This guide will detail a robust synthetic route to enantiopure Tol-

BINAP and the analytical techniques used for its thorough characterization.
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Synthesis of (R)-Tol-BINAP
The most common and efficient synthesis of enantiopure Tol-BINAP starts from the

corresponding enantiomer of 1,1'-bi-2-naphthol (BINOL). The following protocol is adapted from

the well-established synthesis of BINAP and its analogs.[3][4]

Synthesis Pathway
The synthesis of (R)-Tol-BINAP is a two-step process commencing with the conversion of (R)-

BINOL to its ditriflate derivative, followed by a nickel-catalyzed phosphinylation with di-p-

tolylphosphine.
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Caption: Synthetic pathway for (R)-Tol-BINAP from (R)-BINOL.

Experimental Protocols
Step 1: Synthesis of (R)-1,1'-binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate) ((R)-BINOL

ditriflate)[3]

To an oven-dried 100-mL single-necked flask equipped with a magnetic stir bar, add (R)-

(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol).

Under a nitrogen atmosphere, add dry methylene chloride (60 mL) followed by dry pyridine

(7.2 mL, 90 mmol).
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Cool the mixture to 0-5 °C in an ice bath.

Slowly add trifluoromethanesulfonic anhydride (11.0 mL, 65 mmol) to the stirred solution.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir overnight.

Quench the reaction with the addition of water (50 mL).

Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 50 mL), saturated

aqueous NaHCO₃ (50 mL), and brine (50 mL).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude product.

Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate)

to afford (R)-BINOL ditriflate as a white solid.

Step 2: Synthesis of (R)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl ((R)-Tol-BINAP)[3][4]

To an oven-dried 250-mL Schlenk flask, add [1,2-bis(diphenylphosphino)ethane]nickel(II)

chloride (NiCl₂(dppe)) (1.1 g, 2.0 mmol).

Evacuate and backfill the flask with argon.

Add anhydrous N,N-dimethylformamide (DMF) (40 mL) via syringe.

Add di-p-tolylphosphine (approx. 5.1 g, 24 mmol) to the flask.

Heat the resulting dark red solution to 100 °C for 30 minutes.

In a separate flask, dissolve (R)-BINOL ditriflate (11.0 g, 20 mmol) and 1,4-

diazabicyclo[2.2.2]octane (DABCO) (9.0 g, 80 mmol) in anhydrous, degassed DMF (60 mL).

Transfer the solution of the ditriflate and DABCO to the reaction flask via cannula.

Maintain the reaction mixture at 100 °C. Periodically add additional portions of di-p-

tolylphosphine as needed to drive the reaction to completion (monitoring by TLC or HPLC is
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recommended).

After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.

Add methanol to precipitate the product.

Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield (R)-

Tol-BINAP as a white to off-white solid.

Characterization of Tol-BINAP
Thorough characterization is essential to confirm the identity, purity, and stereochemical

integrity of the synthesized Tol-BINAP.

Physical and Spectroscopic Data
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Caption: Workflow for the characterization of synthesized Tol-BINAP.

Detailed Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Dissolve a small sample of Tol-BINAP in deuterated chloroform (CDCl₃). The

spectrum should show complex multiplets in the aromatic region (approximately 6.8-8.0

ppm) and a singlet for the four methyl groups in the tolyl substituents (approximately 2.2-2.4

ppm). Integration of these regions should correspond to the expected proton count.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum in CDCl₃ will display a number of signals in

the aromatic region (approximately 125-150 ppm) and a single peak for the methyl carbons

at around 21 ppm.

³¹P NMR: A proton-decoupled ³¹P NMR spectrum in CDCl₃ provides a definitive

characterization. Tol-BINAP should exhibit a single sharp peak, typically in the range of -14

to -15 ppm, confirming the presence of a single phosphorus environment.[1]

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight

and elemental composition. The calculated exact mass for [M+H]⁺ is 679.2683.
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Melting Point:

The melting point of the purified product should be determined using a standard melting

point apparatus and compared with the literature value (254-258 °C). A sharp melting range

is indicative of high purity.

Optical Rotation:

The optical rotation of an enantiopure sample of (R)-Tol-BINAP is measured using a

polarimeter. A solution of known concentration in benzene is prepared, and the rotation is

measured at the sodium D-line (589 nm). The specific rotation should be consistent with the

literature value of +162°.

Single Crystal X-ray Diffraction:

For unambiguous structural elucidation and confirmation of absolute stereochemistry, single

crystals of Tol-BINAP can be grown and analyzed by X-ray diffraction. Crystallographic data

for Tol-BINAP can be found in the Crystallography Open Database (COD), providing detailed

information on bond lengths, bond angles, and the overall three-dimensional structure.

Applications in Asymmetric Catalysis
Tol-BINAP is a privileged ligand in a variety of asymmetric catalytic transformations. Its

complexes with transition metals such as ruthenium, rhodium, and palladium are highly

effective catalysts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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